

Application Notes and Protocols: In Vitro Ubiquitination Assays Using UBR5-Recruiting PROTACs

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate*
161

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[1][3]

While much of the PROTAC development has focused on E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing interest in expanding the repertoire of recruited E3 ligases to overcome resistance and increase the scope of targetable proteins.[4][5] UBR5, a HECT-type E3 ubiquitin ligase, has emerged as a promising candidate for targeted protein degradation.[6][7] UBR5 is implicated in various cellular processes, including the degradation of key oncogenic proteins such as MYC, making it an attractive target for therapeutic intervention.[8][9][10]

These application notes provide a detailed protocol for performing in vitro ubiquitination assays to characterize the activity of UBR5-recruiting PROTACs. This assay is a crucial step in the early-stage development of these novel degraders, allowing for the biochemical validation of a PROTAC's ability to induce UBR5-mediated ubiquitination of a target protein in a controlled, cell-free environment.

Data Presentation

Table 1: Representative Quantitative Data for a UBR5-Recruiting PROTAC

The following table summarizes exemplary quantitative data obtained from in vitro ubiquitination assays for a hypothetical UBR5-recruiting PROTAC targeting a protein of interest (POI). This data is for illustrative purposes to demonstrate how results can be presented.

PROTAC Compound	Target Protein (POI)	UBR5 Concentration (nM)	POI Concentration (nM)	Max Ubiquitination (Ub_max) (% of total POI)	in vitro DC ₅₀ (nM)
UBR5-PROTAC-A	POI-X	50	100	85	75
UBR5-PROTAC-B	POI-X	50	100	60	250
Negative Control	POI-X	50	100	<5	>10,000

- Ub_max: The maximum percentage of the target protein that is ubiquitinated in the assay, reflecting the efficacy of the PROTAC.
- in vitro DC₅₀: The concentration of the PROTAC that results in 50% of the maximum ubiquitination, indicating the potency of the PROTAC in this biochemical assay.

Experimental Protocols

Protocol 1: In Vitro Ubiquitination Assay for UBR5-Recruiting PROTACs

This protocol outlines the steps to assess the ability of a UBR5-recruiting PROTAC to induce the ubiquitination of a target protein in a reconstituted system.

Materials:

- Recombinant human E1 activating enzyme (UBE1)
- Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
- Recombinant human UBR5 (full-length or catalytic domain)
- Recombinant target protein of interest (POI)
- Ubiquitin
- ATP solution (100 mM)
- 10x Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
- PROTAC stock solution (in DMSO)
- Deionized water (ddH₂O)
- SDS-PAGE loading buffer
- Primary antibodies against the POI and ubiquitin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Reaction Setup:

- On ice, prepare a master mix containing the common reaction components (10x Reaction Buffer, ATP, E1, E2, Ubiquitin, and UBR5) at the desired final concentrations. A typical 25 μ L reaction mixture is outlined in Table 2.
- Aliquot the master mix into microcentrifuge tubes.
- Add the target protein of interest (POI) to each reaction tube.
- Add the UBR5-recruiting PROTAC at various concentrations to the respective tubes. For a negative control, add an equivalent volume of DMSO.
- Bring the final volume of each reaction to 25 μ L with deionized water.
- Incubation:
 - Gently mix the components and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
 - Incubate the reactions at 37°C for 60-90 minutes.
- Reaction Termination:
 - Stop the reaction by adding 5x SDS-PAGE loading buffer.
 - Boil the samples at 95-100°C for 5 minutes to denature the proteins.
- Detection of Ubiquitination:
 - Separate the protein samples by SDS-PAGE on an appropriate percentage polyacrylamide gel.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This will allow for the detection of both the unmodified POI and higher molecular weight

ubiquitinated species, which appear as a ladder or smear.

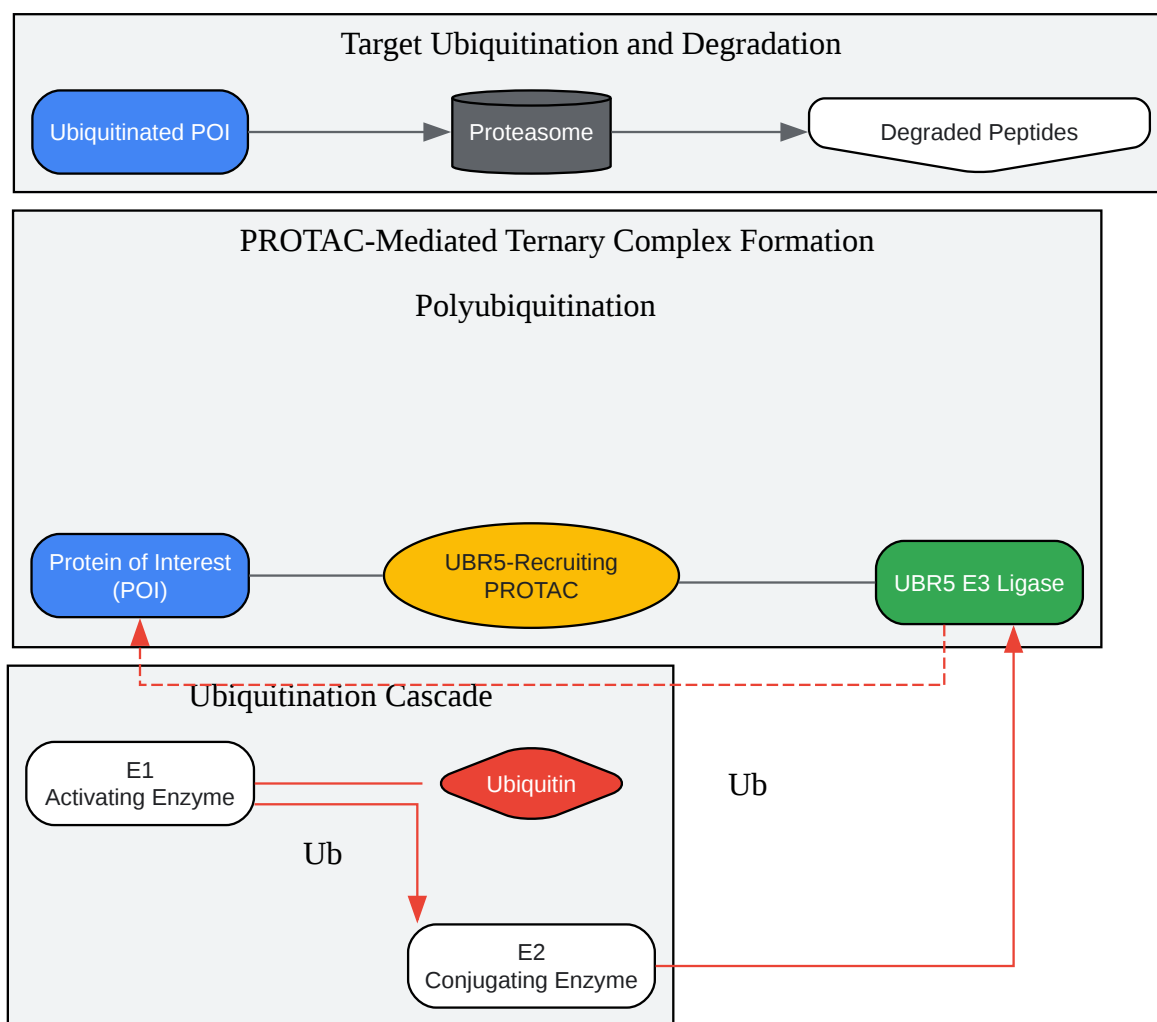
- Wash the membrane three times with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
- To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.

Table 2: Example Reaction Components for a 25 μ L In Vitro Ubiquitination Assay

Component	Stock Concentration	Volume to Add	Final Concentration
10x Reaction Buffer	10x	2.5 μ L	1x
ATP	100 mM	0.5 μ L	2 mM
E1 Enzyme (UBE1)	1 μ M	0.5 μ L	20 nM
E2 Enzyme (UBE2D2)	10 μ M	0.5 μ L	200 nM
Ubiquitin	10 mg/mL (~1.17 mM)	1 μ L	~47 μ M
UBR5	1 μ M	1 μ L	40 nM
Target Protein (POI)	2.5 μ M	2 μ L	200 nM
PROTAC/DMSO	Variable	1 μ L	Variable
Deionized Water	N/A	To 25 μ L	N/A

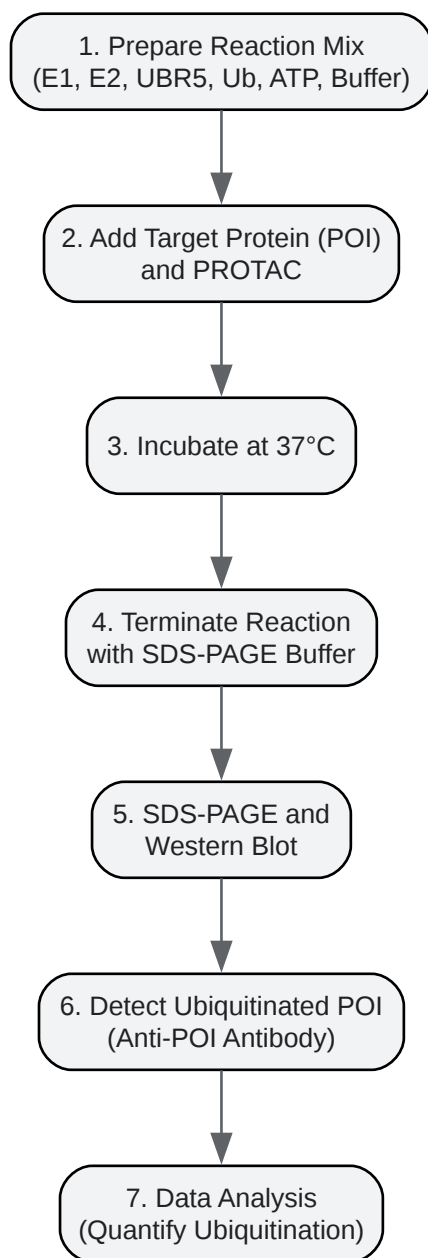
Note: The optimal concentrations of enzymes and substrates may need to be determined empirically.

Mandatory Visualizations



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Caption: Mechanism of UBR5-recruiting PROTACs.



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Caption: In vitro ubiquitination assay workflow.

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